![molecular formula C17H18BrN3O3 B14949949 N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B14949949.png)
N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide
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Overview
Description
N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of bromine, hydroxyl, methoxy, and toluidino groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide typically involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 2-(4-toluidino)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce amines or alcohols, and substitution reactions may result in the formation of various substituted derivatives .
Scientific Research Applications
N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of functional groups, such as bromine and hydroxyl, allows the compound to participate in various biochemical reactions, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide
- N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the toluidino group differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity .
Properties
Molecular Formula |
C17H18BrN3O3 |
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Molecular Weight |
392.2 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide |
InChI |
InChI=1S/C17H18BrN3O3/c1-11-3-5-13(6-4-11)19-10-16(22)21-20-9-12-7-14(18)17(23)15(8-12)24-2/h3-9,19,23H,10H2,1-2H3,(H,21,22)/b20-9+ |
InChI Key |
RFGGVNLKDUVCHI-AWQFTUOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=C(C(=C2)Br)O)OC |
Origin of Product |
United States |
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